5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole
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Overview
Description
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion replaces the chloride ion, forming the tetrazole ring. The reaction conditions usually require heating to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it useful in drug design and development, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2H-tetrazole: Similar structure but lacks the 3,4-dimethylphenyl group.
5-(4-methylphenyl)-2H-tetrazole: Contains a methyl group on the phenyl ring but not at the 3,4-positions.
5-(3,5-dimethylphenyl)-2H-tetrazole: Similar but with methyl groups at different positions on the phenyl ring.
Uniqueness
5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is unique due to the specific positioning of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other tetrazole derivatives .
Properties
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-2-methyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-4-5-10(6-9(8)2)7-11-12-14-15(3)13-11/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSTSYXUVBUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN(N=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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